molecular formula C11H8BrClN4O2S2 B2397280 N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide CAS No. 868974-98-5

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide

Cat. No.: B2397280
CAS No.: 868974-98-5
M. Wt: 407.69
InChI Key: LWYQDZWXUUEXGE-UHFFFAOYSA-N
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Description

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide ring .

Scientific Research Applications

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN4O2S2/c12-5-1-2-7(13)6(3-5)9(19)15-10-16-17-11(21-10)20-4-8(14)18/h1-3H,4H2,(H2,14,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYQDZWXUUEXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=NN=C(S2)SCC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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